N,N-bis(prop-2-en-1-yl)acetamide
Description
N,N-bis(prop-2-en-1-yl)acetamide is a substituted acetamide featuring two allyl (prop-2-en-1-yl) groups attached to the nitrogen atom. Its structure is characterized by a central acetamide backbone (CH₃C(O)NH–) with allyl substituents, which confer unique reactivity due to the electron-rich double bonds. This compound is frequently utilized as a precursor or intermediate in organic synthesis, particularly in the preparation of complex heterocycles and functionalized molecules. For instance, it has been incorporated into benzodiazolyl derivatives (e.g., 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide), highlighting its role in medicinal chemistry and drug discovery .
Properties
CAS No. |
6296-61-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C8H13NO/c1-4-6-9(7-5-2)8(3)10/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
BGQJNGISTPIALH-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)CC=C |
Canonical SMILES |
CC(=O)N(CC=C)CC=C |
Other CAS No. |
6296-61-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(prop-2-en-1-yl)acetamide can be synthesized through the reaction of acetamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the nitrogen with allyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the allyl groups into saturated alkyl groups.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield epoxides, while reduction can produce N,N-dipropylacetamide.
Scientific Research Applications
N,N-bis(prop-2-en-1-yl)acetamide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is employed in the development of advanced materials, including hydrogels and nanocomposites.
Biological Research: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The allyl groups can undergo radical polymerization, leading to the formation of cross-linked polymer networks. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of N,N-bis(prop-2-en-1-yl)acetamide are highly dependent on its allyl substituents. Below is a comparative analysis with analogous acetamides:
Table 1: Structural Comparison of this compound and Analogues
Reactivity and Chemical Behavior
- Allyl vs. Alkyl Substituents : The allyl groups in this compound enable participation in Diels-Alder reactions, radical polymerizations, and Michael additions, unlike the sterically hindered isopropyl groups in N,N-diisopropylacetamide, which limit reactivity .
- Electron-Withdrawing Effects : The trifluoroacetamide derivative (N,N-Diallyl-2,2,2-trifluoroacetamide) exhibits a highly electrophilic carbonyl group due to the CF₃ substituent, making it reactive toward nucleophiles. In contrast, the unsubstituted acetamide (target compound) has a less activated carbonyl, favoring reactions at the allyl sites .
- Halogenated Derivatives : The 2-chloro analogue () acts as an alkylating agent, leveraging the chloro group’s electron-withdrawing effect to facilitate nucleophilic displacement, a property absent in the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
